molecular formula C8H10N2O2S B5455327 ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE

ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE

Cat. No.: B5455327
M. Wt: 198.24 g/mol
InChI Key: IPVXVPWQCQMKII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE typically involves the reaction of ethyl bromoacetate with 2-mercaptopyrimidine under basic conditions . The reaction proceeds via nucleophilic substitution, where the sulfur atom of 2-mercaptopyrimidine attacks the carbon atom of ethyl bromoacetate, displacing the bromide ion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE is largely dependent on its specific application. In biological systems, the pyrimidine ring can interact with various enzymes and receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit the activity of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties not found in simpler esters. This makes it particularly valuable in pharmaceutical research and development .

Properties

IUPAC Name

ethyl 2-pyrimidin-2-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-12-7(11)6-13-8-9-4-3-5-10-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVXVPWQCQMKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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